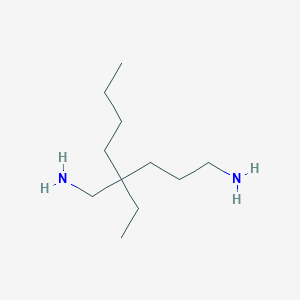

2-Butyl-2-ethylpentane-1,5-diamine

Vue d'ensemble

Description

2-Butyl-2-ethylpentane-1,5-diamine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Curing Agent for Epoxy Resins

One of the primary applications of 2-butyl-2-ethylpentane-1,5-diamine is as a curing agent for epoxy resin systems. This compound enhances the mechanical properties of the cured epoxy, providing:

- Good adhesion to metals

- Resistance to corrosion and chemicals

- Improved toughness and UV stability

The use of this diamine allows for reduced gel times and facilitates the production of high-gloss finishes, making it ideal for marine, industrial, and decorative coatings .

Chain Extender in Polyurethanes

In polyurethane chemistry, this compound serves as a chain extender . Its incorporation into polyurethane formulations results in:

- Enhanced mechanical properties

- Improved thermal stability

- Increased flexibility

This application is particularly valuable in producing flexible foams and elastomers used in automotive interiors and insulation materials .

Water Treatment Chemicals

The compound has also been explored for its potential use in water treatment processes . Its ability to interact with various contaminants makes it useful in formulations designed to improve water quality by removing impurities and enhancing filtration processes .

Polyamide Production

In the production of polyamides, this compound acts as a crystallinity disruptor. This property leads to:

- Amorphous structures that slow down crystallization

- Lower melting points

- Improved surface appearance and abrasion resistance

These attributes are crucial for applications in fibers, plastics, and films used across various industries .

Case Study 1: Epoxy Resin Application

A study conducted on the use of this compound as a curing agent demonstrated significant improvements in mechanical properties compared to traditional curing agents. The cured epoxy exhibited enhanced tensile strength and elongation at break, making it suitable for high-performance applications in aerospace and automotive industries.

Case Study 2: Polyurethane Flexibility

Research on polyurethane systems incorporating this diamine revealed that formulations with varying ratios of this compound exhibited superior flexibility and resilience under stress compared to those without it. This finding supports its use in applications requiring durable yet flexible materials.

Propriétés

Numéro CAS |

137605-95-9 |

|---|---|

Formule moléculaire |

C11H26N2 |

Poids moléculaire |

186.34 g/mol |

Nom IUPAC |

2-butyl-2-ethylpentane-1,5-diamine |

InChI |

InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |

Clé InChI |

NDXNCTAJOQSKIO-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)(CCCN)CN |

SMILES canonique |

CCCCC(CC)(CCCN)CN |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.